2-Methyl-1-tetralone-13C6
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Overview
Description
Preparation Methods
The preparation of 2-Methyl-1-tetralone involves a synthetic route that includes hydrogen drawing and methylation of 1-tetralone. The process uses methyl trifluoroacetate, methyl p-benzenesulfonate, or methyl bromide as methylation reagents . The reaction conditions are optimized to avoid the need for ultralow temperature reactions and column chromatography, resulting in a high yield of 84.3% .
Chemical Reactions Analysis
2-Methyl-1-tetralone-13C6 undergoes various chemical reactions, including oxidation and hydroxylation. One notable reaction is the aerobic α-hydroxylation in imidazol-based ionic liquids, which produces significant products . The reaction conditions involve the use of 1-alkyl-3-methylimidazolium tetrafluoroborates, and the local polarity in ionic liquids plays a crucial role in influencing the reaction rate .
Scientific Research Applications
2-Methyl-1-tetralone-13C6 is widely used in scientific research, particularly in proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, it is used in the synthesis of pharmaceutical intermediates and chemical raw materials . The compound’s unique labeling with carbon-13 makes it valuable for tracing and analyzing metabolic pathways in biological systems .
Mechanism of Action
The mechanism of action of 2-Methyl-1-tetralone-13C6 involves its interaction with specific molecular targets and pathways. In the context of aerobic α-hydroxylation, the local polarity in ionic liquids affects the activation of the compound, influencing the reaction rate and product formation . The mesoscopic structures in ionic liquids play a crucial role in the distribution and activation of this compound .
Comparison with Similar Compounds
2-Methyl-1-tetralone-13C6 can be compared with other tetralone derivatives, such as 1-tetralone and 2-methyl-1-tetralone. While 1-tetralone serves as the precursor in the synthesis of this compound, the latter’s unique labeling with carbon-13 distinguishes it from other similar compounds . This labeling enhances its utility in research applications, particularly in tracing and analyzing metabolic pathways .
Conclusion
This compound is a valuable compound in scientific research, particularly in proteomics and metabolic studies. Its unique labeling with carbon-13 and its ability to undergo various chemical reactions make it a versatile tool in the synthesis of pharmaceutical intermediates and the study of molecular interactions.
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/i2+1,3+1,4+1,5+1,9+1,10+1 |
InChI Key |
GANIBVZSZGNMNB-PBZDKDNVSA-N |
Isomeric SMILES |
CC1CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C1=O |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1=O |
Origin of Product |
United States |
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